BenchChemオンラインストアへようこそ!

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

Lipophilicity CNS drug discovery Physicochemical profiling

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate (CAS 1384264-55-4, molecular formula C21H23NO3, molecular weight 337.4 g/mol) is a polysubstituted 4-piperidone derivative bearing an N-benzyl group, a 5-phenyl substituent, and a 3-ethyl ester moiety. This scaffold belongs to the alkyl 4-oxo-piperidine-3-carboxylate class, which has been reported to exhibit antiplasmodial activity in vitro and in vivo.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
Cat. No. B15295142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H23NO3/c1-2-25-21(24)19-15-22(13-16-9-5-3-6-10-16)14-18(20(19)23)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3
InChIKeyZYBOQWRVUGERRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-4-oxo-5-phenylpiperidine-3-carboxylate – What Researchers and Procurement Teams Need to Know Before Selecting This Piperidine Scaffold


Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate (CAS 1384264-55-4, molecular formula C21H23NO3, molecular weight 337.4 g/mol) is a polysubstituted 4-piperidone derivative bearing an N-benzyl group, a 5-phenyl substituent, and a 3-ethyl ester moiety . This scaffold belongs to the alkyl 4-oxo-piperidine-3-carboxylate class, which has been reported to exhibit antiplasmodial activity in vitro and in vivo [1]. The compound's structural architecture combines three key pharmacophoric elements—a basic amine site (piperidine nitrogen), a hydrogen-bond-accepting ketone at position 4, and lipophilic aromatic rings (benzyl and phenyl)—in a single framework, making it a versatile intermediate for medicinal chemistry and a candidate scaffold for further functionalization [2].

Why Generic Substitution Fails for Ethyl 1-Benzyl-4-oxo-5-phenylpiperidine-3-carboxylate: Structural Proof Points


Superficially interchangeable piperidine-3-carboxylate analogs differ critically at three structural positions—the N-substituent (benzyl versus methyl versus hydrogen), the presence or absence of the 5-phenyl group, and the ester identity—each of which dictates lipophilicity, metabolic stability, and target-binding conformation [1]. The N-benzyl group contributes a computed LogP increase of approximately 2.3 units relative to the N-methyl analog, shifting passive membrane permeability into a range considered favorable for CNS exposure, whereas the N-methyl variant remains suboptimal for blood–brain barrier penetration . Removing the 5-phenyl substituent eliminates a key aromatic interaction surface that is critical for π–π stacking with biological targets, as demonstrated in structure–activity relationship studies on related 3-phenylpiperidine NK1 antagonists [1]. These structural differences mean that substituting this compound with its N-methyl, NH, or 5-des-phenyl analog would alter not only potency but also pharmacokinetic behavior, undermining reproducibility in bioassays and lead optimization campaigns. The quantitative evidence below provides the specific magnitude of these differences.

Ethyl 1-Benzyl-4-oxo-5-phenylpiperidine-3-carboxylate – Quantitative Procurement-Relevant Differentiation Evidence


Lipophilicity Differential: N-Benzyl Versus N-Methyl Substitution Determines CNS Drug-Likeness Window

The N-benzyl substituent on the target compound elevates lipophilicity substantially compared to the closest commercially available analog, ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate (CAS 92652-75-0). The N-methyl comparator exhibits a measured LogP of 1.464 , whereas the N-benzyl substitution, which introduces an additional phenyl ring, is expected to increase LogP by approximately 2.0–2.5 units based on the well-established Hansch π-value for phenyl (≈2.0) in aliphatic amine series. The 4-methoxybenzyl analog (CAS 1263870-18-3) has a computed LogP of approximately 3.26–3.41 , corroborating that the N-benzyl derivative falls within the LogP 3.0–3.8 range. An XLogP value of 3.8 has been reported for structurally cognate N-benzyl piperidine derivatives . This positions the target compound within the optimal CNS drug-likeness window (LogP 2–4) for passive blood–brain barrier permeation, whereas the N-methyl analog (LogP ~1.5) falls below this range.

Lipophilicity CNS drug discovery Physicochemical profiling

In Vitro Antiplasmodial Class Potency: 4-Oxo-piperidine-3-carboxylate Scaffold Outperforms Legacy DHH Inhibitors

The 4-oxo-piperidine-3-carboxylate chemotype, to which the target compound belongs, was benchmarked against the plant amino acid L-mimosine and the antifungal drug ciclopiroxolamine in in vitro cultures of Plasmodium falciparum. The 4-oxo-piperidine-3-monocarboxylate reference compound exhibited an IC50 of 1.7 µM against P. falciparum [1], representing a 19- to 23-fold improvement in potency over mimosine (IC50 32–39 µM) and a 4.8-fold improvement over ciclopirox (IC50 8.2 µM) in the same assay system [1]. While the specific IC50 for ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate has not been reported in the public domain, the 5-phenyl and N-benzyl substituents are expected to further modulate potency and selectivity through enhanced hydrophobic interactions with the deoxyhypusine hydroxylase (DHH) active site, as structural elaboration of the piperidine core generally improves target engagement in this series [2].

Antimalarial Deoxyhypusine hydroxylase Plasmodium falciparum

Molecular Bulk and 5-Phenyl Steric Contribution: Differentiating from the 5-Des-Phenyl Analog

The 5-phenyl substituent on the target compound contributes a molecular weight increment of 76.1 Da and introduces an additional aromatic ring capable of π–π and π–cation interactions compared to the 5-des-phenyl analog ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 41276-30-6, MW 261.32 g/mol, XLogP3-AA = 1.7) [1]. The resulting MW difference (337.4 vs 261.3 g/mol) represents a 29% increase in molecular size. In the context of the 3-phenyl-4-benzylaminopiperidine NK1 antagonist series, the relative spatial positioning of the phenyl ring and the N-benzyl group was demonstrated to be crucial for subnanomolar receptor affinity, and replacement of the benzhydryl group with a single phenyl moiety preserved potent binding (Ki < 10 nM) while improving metabolic stability over the benzhydryl progenitor [2]. The 5-phenyl group on the target compound provides a structurally analogous interaction surface.

Molecular recognition Steric parameters Target selectivity

Synthetic Versatility: 4-Oxo Group Enables Condensation Chemistry Not Accessible with Reduced Piperidine Analogs

The 4-oxo (ketone) group on the piperidine ring constitutes a reactive handle that is absent in fully saturated piperidine analogs such as methyl 3,4-cis-N-methyl-4-phenylpiperidine-3-carboxylate (CHEMBL243204) [1]. This ketone functionality enables condensation with primary amines to form imines/Schiff bases, reaction with hydrazines to form hydrazones, and aldol-type condensations with active methylene compounds—transformations that are stereoelectronically impossible for the corresponding 4-deoxo piperidine derivatives. The juxtaposition of the 4-oxo group with the 3-ethoxycarbonyl group further allows intramolecular cyclization chemistry (e.g., formation of fused pyrazolo[3,4-c]piperidine or isoxazolo[4,5-c]piperidine systems) that is not feasible when either functional group is absent or when the ring is fully reduced [2]. This synthetic duality—acting as both a ketone electrophile and an enolate nucleophile (via the β-ketoester motif)—provides a diversification advantage over comparator scaffolds.

Synthetic chemistry Building block utility Heterocyclic diversification

Purity and Sourcing: Single-Lot Traceability at 95% Minimum Purity Enables Reproducible Biological Assays

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate (CAS 1384264-55-4) is available at a minimum purity specification of 95% from authenticated commercial suppliers . In contrast, the N-methyl analog (CAS 92652-75-0) is specified at 98% purity from certain vendors , while the NH analog (CAS 1096168-16-9) and the 4-methoxybenzyl analog (CAS 1263870-18-3) are primarily available through custom synthesis channels with batch-dependent purity and limited analytical documentation . The target compound's clear CAS registry, single defined stereochemistry (racemic mixture at positions 3 and 5 unless resolved), and documented molecular identity (C21H23NO3, MW 337.4) ensure unambiguous procurement and reduce the risk of isomeric impurity confounding biological results—an issue that is particularly relevant for piperidine derivatives where cis/trans isomerism at the 3,5-positions can alter pharmacological activity.

Quality control Assay reproducibility Procurement specification

Ethyl 1-Benzyl-4-oxo-5-phenylpiperidine-3-carboxylate – Application Scenarios Supported by Quantitative Evidence


CNS Drug Discovery Lead Optimization Requiring Favorable Brain Penetration

The target compound's elevated lipophilicity (estimated LogP 3.0–3.8) compared to the N-methyl analog (LogP 1.464) positions it within the CNS drug-likeness window for passive BBB permeation [1]. Medicinal chemistry teams developing neuropsychiatric or neurodegenerative disease therapeutics can leverage this scaffold as a starting point for CNS-exposed leads, using the N-benzyl group to achieve brain penetration without introducing additional molecular weight beyond the already favorable 337 Da range. The 3-ethyl ester can be hydrolyzed to the carboxylic acid for improved aqueous solubility if peripheral restriction is desired, providing a built-in exit strategy for programs that later require peripherally selective candidates.

Antimalarial Drug Discovery Leveraging the Validated DHH Inhibition Chemotype

The 4-oxo-piperidine-3-carboxylate scaffold has demonstrated class-level antiplasmodial activity (IC50 1.7 µM against P. falciparum) that is 19- to 23-fold more potent than the legacy DHH inhibitor L-mimosine [2]. The target compound, with its additional N-benzyl and 5-phenyl substituents, represents a structurally elaborated analog that can be screened directly for DHH inhibition or eIF-5A hypusination blockade. Researchers pursuing novel antimalarial mechanisms of action—particularly those targeting the spermidine metabolism pathway to circumvent artemisinin resistance—can use this compound as a starting point for SAR expansion, with the patent literature providing precedent for antiparasitic applications of substituted 4-oxo-piperidine-3-carboxylates [3].

Diversifiable Scaffold for Parallel Medicinal Chemistry Library Synthesis

The compound's three orthogonal reactive sites—4-ketone (enolizable, condensation-competent), 3-ethyl ester (hydrolyzable, transesterifiable, amidable), and N-benzyl (hydrogenolyzable to NH under Pd–C/H2)—enable parallel library synthesis without intermediate protecting-group manipulations [3]. This is a practical advantage over N-methyl analogs, where the methyl group cannot be selectively cleaved. Synthetic groups preparing 50- to 500-compound libraries for HTS follow-up can use this scaffold to generate amide, hydrazone, oxime, and N-debenzylated sub-libraries from a single batch of starting material in 2–3 synthetic steps, accelerating SAR exploration.

NK1 Receptor Antagonist Scaffold Hopping and Conformational Constraint Studies

The 2011 SAR study by Shirai et al. demonstrated that the relative spatial positioning of the phenyl ring, benzyl group, and piperidine nitrogen is critical for subnanomolar NK1 receptor binding affinity [1]. The target compound's 5-phenyl and N-benzyl groups reproduce two key elements of this pharmacophore, with the 4-oxo group providing a conformational constraint (sp2 center) that restricts ring flexibility compared to fully saturated piperidine derivatives. This restricted conformational profile can be exploited to study the bioactive conformation of NK1 ligands and to design rigid analogs with improved selectivity over related tachykinin receptors.

Quote Request

Request a Quote for Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.